Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate
Overview
Description
“Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate” is an active pharmaceutical intermediate . It is used in research and development but not for medicinal or household uses .
Synthesis Analysis
The synthesis of thiophene derivatives, including “this compound”, involves the condensation of an amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde . This process yields a potentially tridentate Schiff base (HSAT), which can form a series of copper (II) complexes .Molecular Structure Analysis
The molecular structure of “this compound” includes a thiophene ring, which is a five-membered heterocyclic compound containing a sulfur atom . The presence of fragmentation peaks in the mass spectrum of related compounds confirms the formation of the 4-oxo-2-phenylthiazolidine moiety .Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For instance, it can react with salicylaldehyde to form a potentially tridentate Schiff base .Physical and Chemical Properties Analysis
“this compound” has a molecular weight, melting point, boiling point, and density that can be found in chemical databases . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate and its derivatives are primarily used in the synthesis of various heterocyclic compounds. Studies have shown their potential in creating fused heterocyclic systems and other complex molecular structures, which are significant in pharmaceutical and chemical research.
Convenient Heterocyclization Reactions : Ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a related compound, has been used to synthesize fused heterocyclic systems, showing the potential for diverse chemical applications (Wardaman, 2000).
Synthesis of Alkyl 2-Aminobenzo[b]thiophene-3-carboxylates : A method for preparing alkyl 2-aminobenzo[b]thiophene-3-carboxylates involves dehydrogenation of alkyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates, a process showing the compound's versatility in chemical transformations (Adib et al., 2014).
Efficient Aromatization : The Gewald product derived from a compound closely related to this compound undergoes an oxidation–aromatization process, further demonstrating its utility in organic synthesis (Adib et al., 2015).
Synthesis of Novel Compounds
Research has also focused on synthesizing novel compounds using this compound derivatives, potentially leading to new materials with unique properties.
Synthesis of Azo-Schiff Base : A new azo-Schiff base was synthesized using a derivative of this compound, indicating the compound's role in creating structurally diverse molecules (Menati et al., 2020).
Synthesis of Novel Lignan Derivatives : Derivatives of this compound have been used in synthesizing novel lignan derivatives, demonstrating its significance in creating compounds with potential biological applications (Raghavendra et al., 2017).
Pharmaceutical and Biological Research
The derivatives of this compound are being explored for their pharmaceutical and biological applications, highlighting their potential in medical research.
Analgesic and Anti-Inflammatory Activities : Novel compounds synthesized from derivatives of this compound have been investigated for their analgesic and anti-inflammatory activities, indicating the compound's relevance in drug development (Alagarsamy et al., 2006).
Antimicrobial and Antifungal Activities : Arylidene derivatives of tetrahydrobenzo[b]thiophene-2-carboxylic acid, related to this compound, have shown promising antimicrobial and antifungal activities, suggesting the compound's potential in developing new antimicrobial agents (Kathiravan et al., 2017).
Mechanism of Action
Target of Action
subtilis, E coli, P vulgaris and S. aureus .
Mode of Action
It is known that the compound is an active pharmaceutical intermediate . It has been suggested that the condensation of amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde yields a potentially tridentate Schiff base (HSAT), which forms a series of copper (II) complexes .
Biochemical Pathways
It is known that thiophene derivatives can have significant impacts on various biochemical pathways .
Result of Action
It is known that thiophene derivatives can have significant inhibitory effects against various organisms .
Safety and Hazards
As with any chemical compound, safety precautions should be taken when handling “Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate”. This includes avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment should be worn, and adequate ventilation should be ensured .
Future Directions
Thiophene and its derivatives, including “Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate”, have shown significant potential in the field of medicinal chemistry due to their varied biological and clinical applications . There is an urgent need to design effective, potent, and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for medicinal chemists .
Properties
IUPAC Name |
methyl 4-oxo-6,7-dihydro-5H-1-benzothiophene-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3S/c1-13-10(12)7-2-3-8-6(9(7)11)4-5-14-8/h4-5,7H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXRNQUMRJNRMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C(C1=O)C=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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